molecular formula C11H11ClN2O2 B2960624 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride CAS No. 127606-98-8

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B2960624
CAS No.: 127606-98-8
M. Wt: 238.67
InChI Key: YELMHLRRTGOKSN-UHFFFAOYSA-N
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Description

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H10N2O2·HCl. It is a derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Biltz synthesis, which involves the cyclization of a suitable precursor followed by cyano group introduction. Reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The production process involves the use of reactors and purification systems to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: The compound has been studied for its biological activity, particularly in the context of enzyme inhibition and receptor binding. It is used in research to understand the mechanisms of biological processes.

Medicine: 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is investigated for its potential therapeutic applications, including its use as an inhibitor of certain enzymes and receptors involved in disease pathways.

Industry: In the chemical industry, the compound is utilized in the development of new materials and chemical processes. It is also used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness: 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is unique due to its cyano group, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c12-5-7-1-2-8-4-10(11(14)15)13-6-9(8)3-7;/h1-3,10,13H,4,6H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOULPYIJZYSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)C#N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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